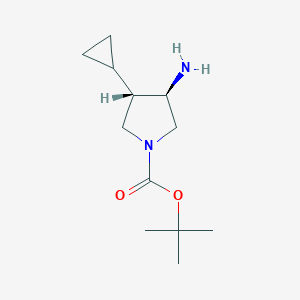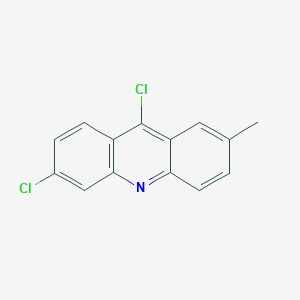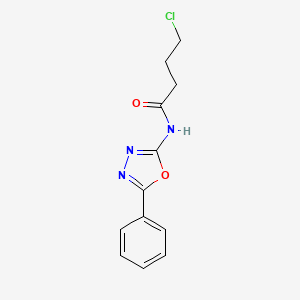
4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Material Science: It is used in the development of high-energy materials and as a component in organic electronics.
Industrial Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with similar properties but different reactivity and applications.
1,3,4-Oxadiazole: Shares the same core structure but differs in the position of the nitrogen atoms, leading to different chemical behavior.
Uniqueness
4-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a phenyl-substituted oxadiazole ring makes it particularly effective in certain applications, such as antimicrobial and anticancer research .
Eigenschaften
CAS-Nummer |
65551-65-7 |
|---|---|
Molekularformel |
C12H12ClN3O2 |
Molekulargewicht |
265.69 g/mol |
IUPAC-Name |
4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide |
InChI |
InChI=1S/C12H12ClN3O2/c13-8-4-7-10(17)14-12-16-15-11(18-12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,16,17) |
InChI-Schlüssel |
NYNRNMLKOOMRAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol](/img/structure/B12938752.png)
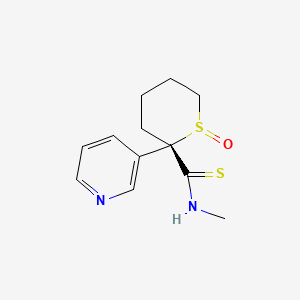

![Methyl 5-(5-fluoro-2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)phenyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B12938764.png)
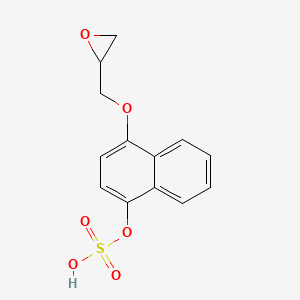
![3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one](/img/structure/B12938775.png)
![(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone](/img/structure/B12938778.png)
![1-[(2-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12938783.png)
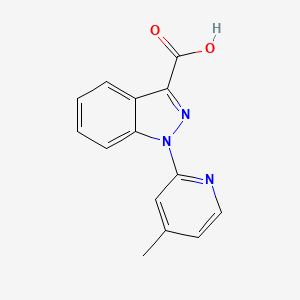
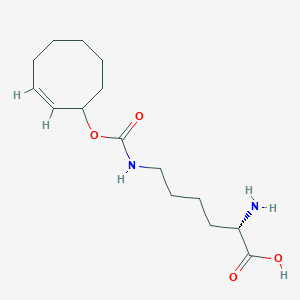

![1-{4-[(1H-Benzimidazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B12938810.png)
